molecular formula C13H11N3O4 B1422414 Methyl 4-(6-amino-5-nitropyridin-3-yl)benzoate CAS No. 1206523-75-2

Methyl 4-(6-amino-5-nitropyridin-3-yl)benzoate

Cat. No. B1422414
CAS RN: 1206523-75-2
M. Wt: 273.24 g/mol
InChI Key: WCNALSCQAIDVFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-(6-amino-5-nitropyridin-3-yl)benzoate” is a chemical compound with the formula C13H11N3O4 . It has a molecular weight of 273.24 .

Scientific Research Applications

. Its structure, which includes an amino group and a nitro group attached to a pyridine ring, makes it a valuable intermediate for the synthesis of various pharmaceutical agents.

Organic Synthesis

In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its benzoate group is a good leaving group, allowing for further functionalization .

Kinase Inhibitor Development

Compounds with similar structures have been evaluated for their potential as kinase inhibitors, which are important in the development of cancer therapies .

Covalent Inhibitors

The nitropyridine part of the molecule can act as a reactive moiety for the development of covalent inhibitors, which have applications in targeting specific proteins or enzymes within biological pathways .

Custom Synthesis and Impurities

This compound is also used in custom synthesis services, including the production of impurities, which are essential for the pharmaceutical industry’s quality control and regulatory compliance .

Each of these applications utilizes the unique chemical properties of Methyl 4-(6-amino-5-nitropyridin-3-yl)benzoate, making it a versatile compound in scientific research. The compound’s ability to undergo various chemical reactions due to its functional groups allows for its use in a wide range of fields, from drug development to materials science. <|\im_end|>

Now, let’s proceed with generating the response.

. Its structure, which includes an amino group and a nitro group attached to a pyridine ring, makes it a valuable intermediate for the synthesis of various pharmaceutical agents.

Safety and Hazards

The safety data sheet for “Methyl 4-(6-amino-5-nitropyridin-3-yl)benzoate” provides numerous precautionary statements. These include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray, to keep away from heat/sparks/open flames/hot surfaces, and to handle under inert gas and protect from moisture .

properties

IUPAC Name

methyl 4-(6-amino-5-nitropyridin-3-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c1-20-13(17)9-4-2-8(3-5-9)10-6-11(16(18)19)12(14)15-7-10/h2-7H,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNALSCQAIDVFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(6-amino-5-nitropyridin-3-yl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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